![molecular formula C9H8FN B1620822 4-fluoro-5-methyl-1H-indole CAS No. 537013-49-3](/img/structure/B1620822.png)
4-fluoro-5-methyl-1H-indole
Overview
Description
4-fluoro-5-methyl-1H-indole is a chemical compound that belongs to the indole family. It has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Antiviral Applications
Indole derivatives, including 4-fluoro-5-methyl-1H-indole, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Applications
Indole derivatives are known to possess anti-inflammatory properties . This makes 4-fluoro-5-methyl-1H-indole a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have been found to exhibit anticancer activities . The unique structure of 4-fluoro-5-methyl-1H-indole could be leveraged in the development of novel anticancer drugs .
Antimicrobial Applications
Indole derivatives, including 4-fluoro-5-methyl-1H-indole, have demonstrated antimicrobial properties . This suggests potential applications in the treatment of various bacterial infections .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . Therefore, 4-fluoro-5-methyl-1H-indole could be explored for its potential antidiabetic applications .
Antimalarial Applications
Indole derivatives have been found to possess antimalarial activities . This opens up possibilities for the use of 4-fluoro-5-methyl-1H-indole in the development of new antimalarial drugs .
Use in Synthesis of Complex Heterocyclic Compounds
Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . The 4-fluoro-5-methyl-1H-indole could be used as a building block in the construction of complex and biologically relevant heterocyclic compounds .
Potential Use in the Development of Antitumor Agents
4-fluoro-5-methyl-1H-indole could be used as a reactant for the preparation of antitumor agents . This suggests its potential application in cancer research .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . Other indole derivatives have been found to be effective against HIV-1
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of viruses, suggesting that they may interfere with viral life cycle pathways .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, some indole derivatives have been found to inhibit the replication of viruses, which would have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
4-fluoro-5-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHQRBRRFDUJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379126 | |
Record name | 4-Fluoro-5-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
537013-49-3 | |
Record name | 4-Fluoro-5-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.